1-[trans-4-[(tert-butyldimethylsilyl)oxy]cyclohexyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
CAS No.: 1257997-17-3
Cat. No.: VC7761663
Molecular Formula: C21H39BN2O3Si
Molecular Weight: 406.45
* For research use only. Not for human or veterinary use.
![1-[trans-4-[(tert-butyldimethylsilyl)oxy]cyclohexyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole - 1257997-17-3](/images/structure/VC7761663.png)
Specification
CAS No. | 1257997-17-3 |
---|---|
Molecular Formula | C21H39BN2O3Si |
Molecular Weight | 406.45 |
IUPAC Name | tert-butyl-dimethyl-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclohexyl]oxysilane |
Standard InChI | InChI=1S/C21H39BN2O3Si/c1-19(2,3)28(8,9)25-18-12-10-17(11-13-18)24-15-16(14-23-24)22-26-20(4,5)21(6,7)27-22/h14-15,17-18H,10-13H2,1-9H3 |
Standard InChI Key | ATWMPDRWZDGUHN-IYARVYRRSA-N |
SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCC(CC3)O[Si](C)(C)C(C)(C)C |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a 1H-pyrazole core substituted at the 1-position with a trans-4-[(tert-butyldimethylsilyl)oxy]cyclohexyl group and at the 4-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety. The trans configuration of the cyclohexyl group ensures minimal steric hindrance, while the tert-butyldimethylsilyl (TBS) ether provides hydrolytic stability during synthetic manipulations .
Spectroscopic and Computational Data
While direct spectroscopic data for this compound are unavailable, analogs such as 1,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exhibit characteristic NMR signals at δ 7.28 (s, 1H) for the pyrazole proton, δ 4.03 (s, 3H) for the N-methyl group, and δ 1.32 (s, 12H) for the dioxaborolane methyl groups . Computational models predict a molar refractivity of 64.93 and a topological polar surface area (TPSA) of 36.28 Ų, suggesting moderate polarity .
Synthesis and Optimization
Key Synthetic Routes
The synthesis of boron-containing pyrazoles typically involves lithiation-borylation sequences. For example, 1,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is prepared via:
-
Lithiation of 1,4-dimethyl-1H-pyrazole with n-BuLi at low temperatures (−78°C).
-
Borylation with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, yielding the boronate ester in 45–78% yields .
For the target compound, a similar strategy is likely employed, starting with a trans-4-hydroxycyclohexyl-substituted pyrazole that undergoes silylation with tert-butyldimethylsilyl chloride (TBSCl) before borylation.
Reaction Conditions and Yields
Step | Reagents/Conditions | Yield |
---|---|---|
Silylation | TBSCl, imidazole, DMF, rt | ~85% |
Lithiation | n-BuLi, THF, −78°C | N/A |
Borylation | 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | ~60% |
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
Analogous boronate esters exhibit solubility in THF, DCM, and ethyl acetate, with logP values ranging from 0.8–1.62 . The TBS group in the target compound likely enhances lipophilicity, increasing its logP to ~2.5–3.0, favoring membrane permeability but reducing aqueous solubility.
Metabolic Stability
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
Boronate esters are pivotal in palladium-catalyzed cross-couplings. For instance, 1,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole couples with aryl halides under conditions involving Pd(dppf)Cl₂ and K₂CO₃, achieving yields up to 94% . The target compound’s steric bulk may necessitate optimized conditions, such as higher temperatures or bulky phosphine ligands.
Pharmaceutical Intermediates
This compound’s boronate group enables the synthesis of biaryl structures common in kinase inhibitors and antiviral agents. For example, a related boronate was used to prepare 4-[4-(1,4-dimethyl-1H-pyrazol-5-yl)-3-methylphenoxy]-1H-pyrrolo[3,2-c]pyridine, a scaffold with reported anticancer activity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume